molecular formula C14H17N3 B12707963 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-61-4

5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine

Cat. No.: B12707963
CAS No.: 85586-61-4
M. Wt: 227.30 g/mol
InChI Key: RTVGTDHWAYGHNK-UHFFFAOYSA-N
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Description

5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with the molecular formula C14H17N3. It is characterized by the presence of two amino groups and a methyl group attached to a benzene ring, along with an aminophenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of benzyl alcohol with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Aminophenyl)methyl]-2-methyl-1,3-benzenediamine
  • 2-Methyl-5-aminophenol
  • 2-(Aminophenyl)-1,3-diaminobenzene

Uniqueness

5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific structural features, such as the presence of both amino and methyl groups on the benzene ring, along with the aminophenylmethyl substituent.

Properties

CAS No.

85586-61-4

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-[(2-aminophenyl)methyl]-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-13(16)7-10(8-14(9)17)6-11-4-2-3-5-12(11)15/h2-5,7-8H,6,15-17H2,1H3

InChI Key

RTVGTDHWAYGHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)CC2=CC=CC=C2N)N

Origin of Product

United States

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